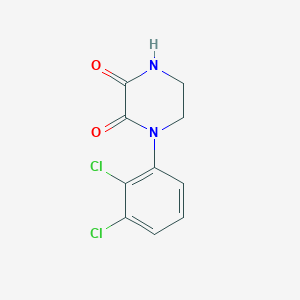
pyrrole-2,5-dione;1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbostyril Maleimide can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a furan and a maleimide, followed by further modifications to introduce the carbostyril moiety . Another method involves the reaction of polymaleic anhydride with urea under solvent-free conditions at elevated temperatures . This method is environmentally friendly and yields high conversion rates.
Industrial Production Methods
Industrial production of Carbostyril Maleimide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbostyril Maleimide undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where a thiol group reacts with the maleimide moiety to form a thiosuccinimide product.
Oxidation and Reduction: The carbostyril moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Carbostyril Maleimide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Carbostyril Maleimide involves its reactivity with thiol groups, leading to the formation of stable thiosuccinimide bonds. This reactivity is due to the strained ring structure of the maleimide moiety, which facilitates the addition of thiol groups . In biological systems, the compound can inhibit specific enzymes, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Carbostyril Maleimide can be compared with other similar compounds, such as:
3,4-Disubstituted Maleimides: These compounds also exhibit biological activity and are used in various pharmaceutical applications.
Other Carbostyril Derivatives: Compounds like OPC-167832, a 3,4-dihydrocarbostyril derivative, show potent antituberculosis activity by inhibiting DprE1.
Polymaleimides: These polymers are used in the production of functional materials with high thermal stability.
Propiedades
Fórmula molecular |
C13H10N2O3 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
pyrrole-2,5-dione;1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7) |
Clave InChI |
BBNIXWUHTUUWAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



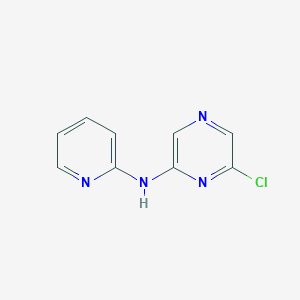
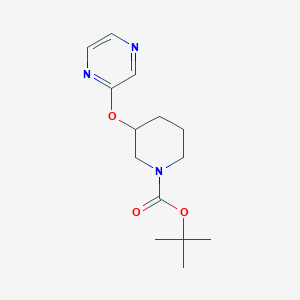


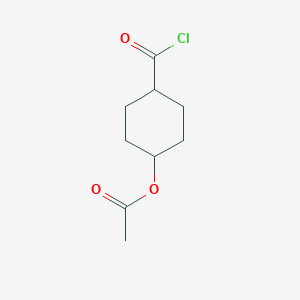
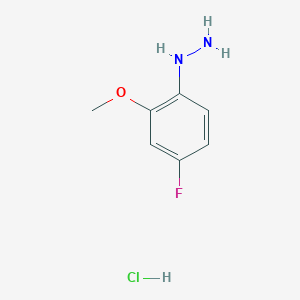

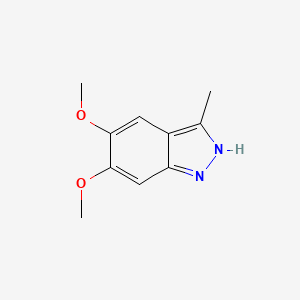
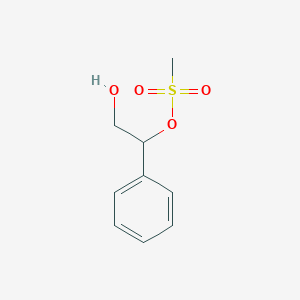
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)


